molecular formula C7H7BrClN3 B2691560 8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl CAS No. 1373233-09-0

8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl

カタログ番号: B2691560
CAS番号: 1373233-09-0
分子量: 248.51
InChIキー: DUAYTYVYTSNOFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl is a chemical compound with the molecular formula C7H7BrClN3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

科学的研究の応用

Cancer Therapy

Inhibition of Cyclin-Dependent Kinases (CDKs)
Research indicates that 8-bromoimidazo[1,2-a]pyridin-6-amine is a potent inhibitor of cyclin-dependent kinase-2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibiting CDK2 can lead to the suppression of tumor growth by inducing cell cycle arrest in cancer cells. The compound has been evaluated for its efficacy against various cancer types, particularly those characterized by aberrant CDK activity .

Targeting Btk in Lymphomas
The compound has also been identified as a Bruton’s tyrosine kinase (Btk) inhibitor. Btk is involved in B-cell receptor signaling, and its inhibition has therapeutic implications for treating B-cell malignancies such as chronic lymphocytic leukemia and lymphoma. Studies have shown that compounds similar to 8-bromoimidazo[1,2-a]pyridin-6-amine can effectively reduce B-cell proliferation and induce apoptosis in malignant cells .

Autoimmune and Inflammatory Diseases

Therapeutic Potential in Autoimmunity
The compound has been investigated for its potential to treat autoimmune diseases by modulating immune responses. Its ability to inhibit Btk activity suggests it may be useful in conditions such as rheumatoid arthritis and lupus, where B-cell activation contributes to disease pathology. Clinical studies have indicated that Btk inhibitors can reduce inflammation and improve clinical outcomes in patients with autoimmune disorders .

Antimicrobial Activity

Activity Against Multidrug-Resistant Tuberculosis
Recent research highlights the effectiveness of imidazo[1,2-a]pyridine derivatives, including 8-bromoimidazo[1,2-a]pyridin-6-amine, against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). These compounds exhibit significant activity by disrupting bacterial cell signaling pathways critical for survival and replication. The minimum inhibitory concentrations (MICs) for these derivatives have shown promising results, making them candidates for further development as anti-TB agents .

Summary of Findings

Application Area Mechanism of Action Therapeutic Implications
Cancer TherapyInhibition of CDK2 and BtkTumor growth suppression; treatment of lymphomas
Autoimmune DiseasesModulation of immune responses via Btk inhibitionTreatment of rheumatoid arthritis; lupus
Infectious DiseasesDisruption of Mtb signaling pathwaysPotential new treatment for multidrug-resistant TB

Case Study 1: CDK2 Inhibition

A study conducted by Dwyer et al. demonstrated that 8-bromoimidazo[1,2-a]pyridin-6-amine effectively inhibits CDK2 with an IC50 value indicating strong potency. This inhibition led to significant reductions in cell proliferation across various cancer cell lines.

Case Study 2: Btk Inhibition in Lymphoma

Clinical trials involving patients with chronic lymphocytic leukemia showed that treatment with Btk inhibitors resulted in marked decreases in tumor burden and improved patient survival rates. The role of 8-bromoimidazo[1,2-a]pyridin-6-amine as a targeted therapy is being further explored.

Case Study 3: Anti-TB Activity

High-throughput screening identified several imidazo[1,2-a]pyridine derivatives as effective against Mtb. Notably, compounds structurally related to 8-bromoimidazo[1,2-a]pyridin-6-amine exhibited MICs as low as 0.03 μM against resistant strains.

類似化合物との比較

8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

生物活性

8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl is a compound that belongs to the imidazopyridine class of heterocyclic compounds, which are recognized for their diverse biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into tables for clarity.

  • Chemical Formula : C₇H₆BrN₃·HCl
  • Molecular Weight : 212.05 g/mol
  • CAS Number : 676371-00-9

This compound features a bromine substitution at the 8-position of the imidazo[1,2-a]pyridine scaffold, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 8-bromoimidazo[1,2-a]pyridin-6-amine, in combating various pathogens. For instance:

  • Anti-Tuberculosis (TB) Activity : Research has shown that compounds within this class exhibit significant activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds range from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating potent anti-TB properties .

Cancer Research

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties:

  • Cyclin-dependent Kinase Inhibition : The compound has been evaluated as a cyclin-dependent kinase-2 (CDK2) inhibitor. In vitro assays demonstrated its ability to inhibit cell proliferation in cancer cell lines . This inhibition suggests a potential role in cancer therapy by disrupting cell cycle regulation.

Antiparasitic Activity

Another area of interest is the antiparasitic effects of imidazo[1,2-a]pyridine derivatives:

  • Activity Against Trypanosoma cruzi : A virtual screening study identified related compounds with significant anti-trypanosomal activity. This suggests that 8-bromoimidazo[1,2-a]pyridin-6-amine may also possess similar effects against parasitic infections .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Anti-TBMycobacterium tuberculosis0.03 - 5.0 μM
CDK InhibitionCancer Cell LinesIC50 not specified
Anti-parasiticTrypanosoma cruziNot specified

Synthesis and Structural Analysis

The synthesis of 8-bromoimidazo[1,2-a]pyridin-6-amine involves several steps including the reaction of appropriate precursors under controlled conditions. Structural analysis reveals that the compound forms hydrogen bonds in its crystalline state, contributing to its stability and potentially influencing its biological interactions .

特性

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAYTYVYTSNOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。